6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. It also has a tert-butyl group, a piperidinyl group, and a chloropyridinyl group attached to it.Scientific Research Applications
Synthesis and Chemical Properties
The compound has been featured in research exploring novel synthetic routes and chemical properties. For instance, studies have detailed the synthesis of related compounds demonstrating potential as kinase inhibitors, which are critical in the development of treatments for conditions like rheumatoid arthritis and psoriasis. A novel synthesis suitable for large-scale preparation was developed, highlighting key steps like tandem Heck-lactamization and highly chemoselective Grignard addition (Chung et al., 2006). Additionally, X-ray studies reveal interesting crystal structure properties of tert-butyl derivatives, indicating the importance of molecular packing driven by strong O-H...O=C hydrogen bonds in the crystalline state (Didierjean et al., 2004).
Catalytic Applications
Research into catalytic systems has also included derivatives of this compound. For example, a family of Ru complexes designed for water oxidation included related structures, demonstrating how modifications to the pyridine and pyridazine rings can influence electronic absorption and redox properties. These complexes showed significant potential in catalyzing oxygen evolution, indicating their utility in synthetic chemistry and potential environmental applications (Zong & Thummel, 2005).
Anticonvulsant Properties
Furthermore, the structural and electronic properties of similar anticonvulsant drugs have been analyzed through X-ray diffraction and ab initio molecular-orbital calculations. These studies offer insights into the molecular basis of drug action, revealing how ortho-substitution on the phenyl ring and the orientation of the piperidine-like group influence pharmacological activity (Georges et al., 1989).
Advanced Materials
In the field of materials science, the study of the compound's derivatives has contributed to the development of new materials with specialized properties. The synthesis and evaluation of new compounds for their potential as eosinophil infiltration inhibitors with antihistaminic activity demonstrate the compound's versatility and potential in creating more effective treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets through a radical approach . This interaction leads to changes in the target, which further influences the biological processes.
Biochemical Pathways
It’s known that the compound is involved in the formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation
Safety and Hazards
properties
IUPAC Name |
6-tert-butyl-2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-19(2,3)17-4-5-18(25)24(22-17)13-14-7-10-23(11-8-14)16-6-9-21-12-15(16)20/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTMCILFGWVVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.